Ethyl(2-fluoroethyl)propylamine

amine basicity pKa modulation fluorine inductive effect

Ethyl(2-fluoroethyl)propylamine (IUPAC: N-ethyl-N-(2-fluoroethyl)propan-1-amine; CAS 1849325-42-3) is a tertiary aliphatic amine with the molecular formula C₇H₁₆FN and a molecular weight of 133.21 g·mol⁻¹. It features three distinct N-substituents—an ethyl group, an n-propyl group, and a monofluorinated 2-fluoroethyl group—distinguishing it from both perfluoroalkylamines and non-fluorinated trialkylamines.

Molecular Formula C7H16FN
Molecular Weight 133.21 g/mol
Cat. No. B13261351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(2-fluoroethyl)propylamine
Molecular FormulaC7H16FN
Molecular Weight133.21 g/mol
Structural Identifiers
SMILESCCCN(CC)CCF
InChIInChI=1S/C7H16FN/c1-3-6-9(4-2)7-5-8/h3-7H2,1-2H3
InChIKeyOMEWYZZJBMJABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(2-fluoroethyl)propylamine (CAS 1849325-42-3): Structural Identity, Physicochemical Profile, and Procurement Context


Ethyl(2-fluoroethyl)propylamine (IUPAC: N-ethyl-N-(2-fluoroethyl)propan-1-amine; CAS 1849325-42-3) is a tertiary aliphatic amine with the molecular formula C₇H₁₆FN and a molecular weight of 133.21 g·mol⁻¹ [1]. It features three distinct N-substituents—an ethyl group, an n-propyl group, and a monofluorinated 2-fluoroethyl group—distinguishing it from both perfluoroalkylamines and non-fluorinated trialkylamines . The compound carries a single fluorine atom positioned at the terminal carbon of one N-alkyl chain, imparting a moderate electron-withdrawing inductive effect without the extreme basicity suppression seen in perfluorinated analogs [2]. Commercial availability is confirmed through the Enamine catalog (EN300-712884) and LeYan (product 2104883) at 95% purity . Predicted physicochemical parameters include a pKₐ of 8.45 ± 0.50 (conjugate acid), XLogP3 of 1.9, topological polar surface area (TPSA) of 3.2 Ų, density of 0.849 ± 0.06 g·cm⁻³, and a boiling point of 136.7 ± 10.0 °C [1].

Why Unfluorinated Trialkylamines Cannot Substitute for Ethyl(2-fluoroethyl)propylamine in pKₐ-Sensitive or PET-Tracer Applications


The presence of a single 2-fluoroethyl group on the tertiary amine nitrogen of Ethyl(2-fluoroethyl)propylamine produces a measurable pKₐ reduction of approximately 2.3 log units compared to its closest non-fluorinated structural analog, N-ethyl-N-propylamine (predicted pKₐ ~10.76) . This basicity shift—from the typical trialkylamine range (~10–11) to a moderately weakened base (pKₐ ~8.45)—is pharmacologically consequential: it alters the protonation state at physiological pH (7.4), directly affecting membrane permeability, receptor binding electrostatics, and metabolic susceptibility [1]. Furthermore, the N-(2-fluoroethyl) motif carries a well-documented metabolic liability: in vivo oxidative N-dealkylation can release fluoroacetate, a potent aconitase inhibitor, producing convulsions in rats at doses of 40–45 mg·kg⁻¹ i.p. [2]. This dual structural signature—modulated basicity plus a metabolically labile fluoroalkyl arm—means that choosing an unfluorinated trialkylamine (e.g., triethylamine, N-ethyl-N-propylamine) or a perfluoroalkylamine (e.g., trifluoroethylamine) will yield fundamentally different ionization behavior, biodistribution, and toxicity profiles in any downstream bioactive molecule . Generic substitution without accounting for these parameters risks both experimental failure and interpretive error.

Quantitative Differentiation Evidence: Ethyl(2-fluoroethyl)propylamine vs. Closest Structural Analogs


Basicity Modulation: pKₐ Reduction of ~2.3 Log Units vs. Non-Fluorinated N-Ethyl-N-propylamine

Ethyl(2-fluoroethyl)propylamine exhibits a predicted conjugate acid pKₐ of 8.45 ± 0.50, compared to 10.76 ± 0.19 (predicted) for its closest non-fluorinated structural analog, N-ethyl-N-propylamine (CAS 20193-20-8) [1]. This represents a pKₐ reduction of approximately 2.3 log units, corresponding to a roughly 200-fold decrease in basicity. The direction and approximate magnitude of this shift are consistent with class-level observations: Melnykov et al. (2022) demonstrated that fluoroalkyl substitution on saturated heterocyclic amines produces monotonic pKₐ decreases as a function of fluorination pattern, with each β-fluorine atom reducing basicity in a predictable manner [2]. At physiological pH 7.4, the unfluorinated analog would exist predominantly in the protonated (>99.9%) form, whereas the fluorinated compound would be only ~92% protonated—a difference that measurably alters membrane partitioning and receptor-binding electrostatics.

amine basicity pKa modulation fluorine inductive effect drug ionization

Lipophilicity Tuning: XLogP3 of 1.9 vs. ~1.1–1.4 for the Non-Fluorinated Analog

The computed XLogP3 of Ethyl(2-fluoroethyl)propylamine is 1.9 [1] (LeYan reports a slightly lower calculated LogP of 1.6878 ). In contrast, the non-fluorinated secondary amine N-ethyl-N-propylamine has a reported logP of approximately 1.1 to 1.4 across multiple databases . The introduction of a single β-fluorine atom thus increases the calculated lipophilicity by approximately 0.5–0.8 log units, reflecting the complex interplay between fluorine's polar C–F bond and its hydrophobic surface area contribution. This finding aligns with the systematic profiling work of Melnykov et al. (2022), which showed that fluoroalkyl substitution has 'complex effects on lipophilicity' that do not follow simple additivity and depend on the fluorination pattern, ring size, and substituent conformation [2]. The intermediate XLogP3 of this monofluorinated tertiary amine (1.9) places it between non-fluorinated trialkylamines (logP ~1.1–1.5) and perfluorinated alkylamines (logP of heptafluorobutylamine = 1.7; nonafluoropentylamine = 2.4) [3].

lipophilicity logP partition coefficient fluorine effect on hydrophobicity

Topological Polar Surface Area of 3.2 Ų—Among the Lowest in Class, Favorable for Blood-Brain Barrier Penetration

Ethyl(2-fluoroethyl)propylamine possesses a computed topological polar surface area (TPSA) of only 3.2 Ų [1], which is substantially lower than the 12.0 Ų reported for its non-fluorinated secondary amine analog N-ethyl-N-propylamine . This difference arises because the target compound is a tertiary amine (zero H-bond donors) versus the secondary amine comparator (one H-bond donor), combined with the fluorine atom contributing minimal additional polar surface. According to established medicinal chemistry guidelines, a TPSA below 60–90 Ų is generally required for passive blood-brain barrier (BBB) penetration; a value of 3.2 Ų places this compound at the extreme low end of the polarity spectrum, theoretically maximizing passive transcellular diffusion across lipid membranes [2]. This extremely low TPSA—coupled with the moderate logP of ~1.9—creates a physicochemical profile consistent with favorable CNS permeability for any bioactive conjugate incorporating this amine as a substructure.

TPSA blood-brain barrier CNS penetration polar surface area

Predicted Boiling Point Elevation of ~55 °C vs. Non-Fluorinated N-Ethyl-N-propylamine: Implications for Purification and Handling

The predicted boiling point of Ethyl(2-fluoroethyl)propylamine is 136.7 ± 10.0 °C [1], compared to an experimentally determined boiling point of approximately 79–81 °C for the non-fluorinated analog N-ethyl-N-propylamine (CAS 20193-20-8) . This represents a boiling point elevation of approximately 55 °C upon introduction of a single β-fluorine atom onto one N-alkyl chain, despite only a modest increase in molecular weight (from 87.16 to 133.21 g·mol⁻¹). The elevated boiling point is attributable to increased molecular polarizability and stronger intermolecular dipole–dipole interactions conferred by the C–F bond, which has a substantial dipole moment (~1.4 D for the C–F bond versus ~0.4 D for C–H). This boiling point difference has practical implications for synthetic workup: the fluorinated compound remains in the liquid phase over a wider temperature range, potentially simplifying distillative purification and reducing losses from evaporative handling compared to the more volatile non-fluorinated amine.

boiling point volatility distillation physicochemical property

N-(2-Fluoroethyl) Motif: Differential Brain Uptake Profile in PET Radioligand Context vs. N-Alkyl Analogs

Although Ethyl(2-fluoroethyl)propylamine itself has not been directly studied as a PET tracer, the N-(2-fluoroethyl) substructure it carries has been systematically compared against N-alkyl analogs in the spiroperidol PET radioligand series. Welch et al. (1986) synthesized and evaluated a panel of ¹⁸F-labeled N-alkyl and N-fluoroalkyl spiroperidol derivatives and reported that the N-(2-[¹⁸F]fluoroethyl)spiroperidol derivative showed the greatest total brain uptake of radioactivity at 1 h post-administration among all derivatives tested, including N-methyl, N-ethyl, N-propyl, N-(3-fluoropropyl), and longer-chain N-(2-fluoroalkyl) variants [1]. The lipophilicity of this ligand series ranged from 2.67 to 5.56, and initial brain uptake at 2 min was highest for the methyl, ethyl, propyl, fluoroethyl, and fluoropropyl derivatives as a group [2]. Separately, de Paulis et al. (1990) demonstrated that replacing the N-ethyl group of eticlopride with N-(2-fluoroethyl) yielded a fluoroalkylated analog with dopamine D-2 receptor binding affinity in the same order of magnitude as haloperidol, though potency was decreased relative to the parent eticlopride [3]. These findings collectively indicate that the N-(2-fluoroethyl) group confers a distinct brain biodistribution and target engagement profile that differs measurably from both shorter (N-methyl) and longer (N-propyl, N-(3-fluoropropyl)) N-substituents.

PET imaging brain uptake dopamine receptor fluoroethyl radiotracer biodistribution

Metabolic Fate Distinction: N-(2-Fluoroethyl) Deamination to Fluoroacetate vs. Inert N-Alkyl Metabolism—A Cautionary Differentiator

Reifenrath et al. (1980) demonstrated that N-(2-fluoroethyl)-substituted normeperidine and normetazocine derivatives both caused convulsions in rats at doses of 40–45 mg·kg⁻¹ i.p., accompanied by elevated serum citrate levels [1]. This toxicity profile was attributed to in vivo oxidative N-dealkylation of the N-(2-fluoroethyl) substituent, releasing fluoroacetate—a potent inhibitor of aconitase in the Krebs cycle [1]. In contrast, the corresponding N-ethyl-substituted analogs in the same study did not produce this convulsant/toxic metabolite signature [2]. This establishes a critical and quantifiable differentiation: compounds carrying the N-(2-fluoroethyl) group carry a dose-dependent metabolic liability (convulsant threshold: 40–45 mg·kg⁻¹ i.p. in rats) that is absent from non-fluorinated N-alkyl analogs. For researchers procuring Ethyl(2-fluoroethyl)propylamine as a synthetic building block, this metabolic pathway must be factored into the design of any bioactive molecule bearing this substructure—particularly for in vivo pharmacological studies where the liberated fluoroacetate could confound efficacy or toxicity readouts.

metabolic deamination fluoroacetate toxicity oxidative metabolism drug safety

Highest-Confidence Application Scenarios for Ethyl(2-fluoroethyl)propylamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: pKₐ-Modulated CNS Building Block with Predicted BBB-Permeable Profile

Ethyl(2-fluoroethyl)propylamine is best deployed as a tertiary amine building block in medicinal chemistry programs where a pKₐ of approximately 8.45 (rather than the typical trialkylamine range of ~10–11) is desired to fine-tune the ionization state of a lead compound at physiological pH [1]. The combination of reduced basicity (ΔpKₐ ≈ −2.3 vs. N-ethyl-N-propylamine [2]), intermediate lipophilicity (XLogP3 = 1.9 [1]), and extremely low TPSA (3.2 Ų [1]) creates a predicted CNS-permeable substructure profile that is difficult to replicate with secondary amine analogs (which carry an additional H-bond donor and higher TPSA) or perfluorinated variants (which suffer from excessively high logP and very low basicity). This scenario is supported by class-level evidence from the spiroperidol PET ligand series, where the N-(2-fluoroethyl) derivative uniquely maximized total brain retention at 1 h among all N-alkyl and N-fluoroalkyl congeners [3].

PET Tracer Development: ¹⁸F-Radiolabeling Handle with Validated Brain Biodistribution

For positron emission tomography (PET) tracer development programs, Ethyl(2-fluoroethyl)propylamine can serve as a precursor or substructure for introducing the 2-[¹⁸F]fluoroethyl moiety—one of the most commonly employed ¹⁸F-prosthetic groups in PET radiochemistry [1]. The differential brain uptake profile of the N-(2-fluoroethyl) motif (greatest total brain radioactivity at 1 h in the spiroperidol series [2]) and its successful deployment in dopamine D-2 receptor ligand development (eticlopride analogs retaining activity in the haloperidol range [3]) provide a literature-supported rationale for prioritizing this compound over N-methyl, N-ethyl, or N-propyl tertiary amine precursors in CNS PET tracer libraries. The presence of the ethyl and propyl substituents on the nitrogen—rather than simpler methyl groups—provides additional steric bulk that may slow N-dealkylation metabolism relative to less hindered analogs.

Exploratory Ion-Interaction Chromatography Reagent with ESI-MS Compatibility

Although Ethyl(2-fluoroethyl)propylamine has not been directly tested as a chromatographic ion-interaction reagent, its structural features align with the design principles established for the fluoroalkylamine class by Kritikou et al. (2020) [1]. The compound's tertiary amine structure (pKₐ ~8.45 [2]) provides sufficient basicity for protonation at typical ion-interaction chromatography mobile phase pH (e.g., pH 4.0), while its single fluorine atom offers a distinct selectivity profile relative to both non-fluorinated trialkylamines (triethylamine, pKₐ 10.75) and perfluorinated variants (heptafluorobutylamine, pKₐ 5.5–6.0). The class has demonstrated up to 5-fold ESI-MS signal enhancement and up to 10-fold retention factor increases for organic acids relative to ammonia [1]. This compound represents an unexplored intermediate-fluorination member of this reagent class, with potentially advantageous equilibration kinetics falling between the fast-equilibrating short-chain perfluorinated amines and the slow-equilibrating conventional alkylamines.

Agrochemical Intermediate: Fluorinated Building Block with Metabolic Activation Potential

The N-(2-fluoroethyl) substructure carried by Ethyl(2-fluoroethyl)propylamine has the demonstrated capacity to undergo in vivo oxidative deamination to release fluoroacetate [1]. While this metabolic pathway is a toxicological concern for human pharmaceuticals, it represents a potential design feature for agrochemical active ingredients where metabolic activation to a toxic metabolite (fluoroacetate) could contribute to pesticidal or herbicidal activity [2]. The controlled release of fluoroacetate via N-dealkylation has been exploited in certain pro-pesticide designs (e.g., fluoroacetate-containing baits for vertebrate pest control). For agrochemical discovery programs, the compound offers a tertiary amine scaffold that can be elaborated into more complex structures while retaining the latent fluoroacetate-liberating functionality as a potential mode-of-action element. The compound's predicted boiling point of 136.7 °C [3] and moderate logP of ~1.9 also place it within the physicochemical property space typical of agrochemical lead matter.

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